Cas no 55210-77-0 (1-azido-3-methylbutane)
1-azido-3-methylbutane Chemical and Physical Properties
Names and Identifiers
-
- Butane, 1-azido-3-methyl-
- 1-azido-3-methylbutane
- DTXSID10480213
- EN300-111597
- F1901-3129
- 55210-77-0
- G42976
- AKOS010633146
- Isopentyl azide
-
- Inchi: 1S/C5H11N3/c1-5(2)3-4-7-8-6/h5H,3-4H2,1-2H3
- InChI Key: OSYOXHTVSHZPRO-UHFFFAOYSA-N
- SMILES: N(CCC(C)C)=[N+]=[N-]
Computed Properties
- Exact Mass: 113.09543
- Monoisotopic Mass: 113.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 91.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 14.4Ų
Experimental Properties
- PSA: 48.76
1-azido-3-methylbutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A150666-100mg |
1-Azido-3-methylbutane |
55210-77-0 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A150666-500mg |
1-Azido-3-methylbutane |
55210-77-0 | 500mg |
$ 295.00 | 2022-06-08 | ||
| TRC | A150666-1g |
1-Azido-3-methylbutane |
55210-77-0 | 1g |
$ 455.00 | 2022-06-08 | ||
| Enamine | EN300-111597-0.05g |
1-azido-3-methylbutane |
55210-77-0 | 95.0% | 0.05g |
$86.0 | 2025-03-21 | |
| Enamine | EN300-111597-0.1g |
1-azido-3-methylbutane |
55210-77-0 | 95.0% | 0.1g |
$129.0 | 2025-03-21 | |
| Enamine | EN300-111597-0.25g |
1-azido-3-methylbutane |
55210-77-0 | 95.0% | 0.25g |
$183.0 | 2025-03-21 | |
| Enamine | EN300-111597-0.5g |
1-azido-3-methylbutane |
55210-77-0 | 95.0% | 0.5g |
$342.0 | 2025-03-21 | |
| Enamine | EN300-111597-1.0g |
1-azido-3-methylbutane |
55210-77-0 | 95.0% | 1.0g |
$457.0 | 2025-03-21 | |
| Enamine | EN300-111597-2.5g |
1-azido-3-methylbutane |
55210-77-0 | 95.0% | 2.5g |
$894.0 | 2025-03-21 | |
| Enamine | EN300-111597-5.0g |
1-azido-3-methylbutane |
55210-77-0 | 95.0% | 5.0g |
$1322.0 | 2025-03-21 |
1-azido-3-methylbutane Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-azido-3-methylbutane
Comprehensive Guide to Butane, 1-azido-3-methyl- (CAS No. 55210-77-0): Properties, Applications, and Industry Insights
Butane, 1-azido-3-methyl- (CAS No. 55210-77-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This compound, also known as 3-Methyl-1-azidobutane, belongs to the family of azidoalkanes, which are characterized by the presence of an azide functional group (-N3). The growing interest in azido compounds stems from their utility in click chemistry, pharmaceutical synthesis, and materials science, making them a hot topic in both academic and industrial research.
The molecular formula of Butane, 1-azido-3-methyl- is C5H11N3, with a molecular weight of 113.16 g/mol. Its structure consists of a butane backbone substituted with an azide group at the first carbon and a methyl group at the third carbon. This arrangement imparts unique reactivity, particularly in Huisgen cycloaddition reactions, which are widely used in bioconjugation and polymer chemistry. Researchers often search for "1-azido-3-methylbutane synthesis" or "azidoalkane applications" to explore its potential further.
One of the most prominent applications of Butane, 1-azido-3-methyl- is in the field of click chemistry, a concept that won the Nobel Prize in Chemistry in 2022. The compound's azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages. This property makes it invaluable for labeling biomolecules, developing drug delivery systems, and creating advanced materials. Recent trends show increased searches for "click chemistry reagents" and "bioconjugation techniques," highlighting its relevance in modern research.
In pharmaceutical research, Butane, 1-azido-3-methyl- serves as a valuable building block for drug discovery. Its ability to introduce azide functionalities into molecules allows for the development of targeted therapies and diagnostic agents. The compound's stability and reactivity balance make it preferable for "prodrug synthesis" and "bioorthogonal chemistry," terms frequently queried by medicinal chemists. Additionally, its role in developing PET imaging probes has expanded its use in medical diagnostics.
The materials science sector has also embraced Butane, 1-azido-3-methyl- for polymer modification and surface functionalization. By incorporating azide groups into polymer chains, researchers can create materials with tailored properties for adhesives, coatings, and biomedical devices. Online searches for "azide-functionalized polymers" and "smart material design" reflect the growing demand for such applications. The compound's compatibility with various substrates further enhances its utility in creating advanced functional materials.
From a commercial perspective, the market for azido compounds like Butane, 1-azido-3-methyl- has seen steady growth, driven by increasing R&D investments in life sciences and materials engineering. Suppliers often list this compound under alternative names such as "3-Methyl-1-azidobutane" or "1-Azido-3-methylbutane," which are important keywords for procurement specialists. The global shift toward green chemistry has also prompted investigations into safer handling methods and sustainable production processes for such reagents.
Safety considerations for Butane, 1-azido-3-methyl- follow standard laboratory protocols for azido compounds. While not classified as highly hazardous, proper storage away from reducing agents and heavy metals is essential to prevent unwanted reactions. Researchers frequently look up "azide compound safety" and "chemical storage guidelines" to ensure compliance with laboratory best practices. The compound's stability under recommended conditions makes it a practical choice for various experimental setups.
Recent advancements in Butane, 1-azido-3-methyl- applications include its use in developing self-healing materials and responsive hydrogels. These innovations align with current trends in "smart material development" and "adaptive polymers," which rank high in scientific search queries. The compound's versatility continues to inspire novel applications in nanotechnology and bioengineering, particularly in creating functional interfaces between synthetic and biological systems.
For researchers working with Butane, 1-azido-3-methyl-, understanding its spectroscopic properties is crucial. The compound exhibits characteristic IR absorption around 2100 cm-1 due to the azide stretch, a feature often searched as "azide IR spectrum." Its NMR profile shows distinct signals for the methyl group (δ ~0.9 ppm) and azide-bearing methylene (δ ~3.2 ppm), providing valuable analytical markers. These spectral data are essential for quality control and reaction monitoring in synthetic applications.
The future outlook for Butane, 1-azido-3-methyl- appears promising, with emerging applications in drug discovery, materials science, and diagnostic technologies. As interest grows in "bioorthogonal chemistry" and "click chemistry applications," this compound will likely maintain its importance as a versatile chemical tool. Ongoing research into more efficient synthesis methods and expanded applications ensures its continued relevance in scientific innovation.
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